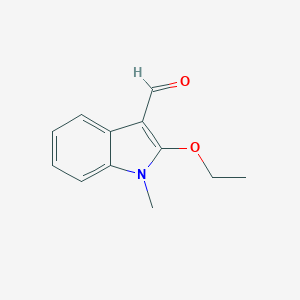
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is a yellow crystalline powder with a molecular formula of C12H13NO2. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mécanisme D'action
The mechanism of action of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that this compound exerts its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors in the body, leading to its potential applications in medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde in lab experiments include its moderate yield in synthesis, its potential applications in medicinal chemistry, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde. One potential direction is to further investigate its mechanism of action in cancer cells. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for medicinal chemistry applications.
Méthodes De Synthèse
The synthesis of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde involves the reaction between 2-ethoxyindole-3-carboxaldehyde and methylamine in the presence of a reducing agent. This reaction yields the desired product with a moderate yield.
Applications De Recherche Scientifique
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and a neuroprotective agent.
Propriétés
Numéro CAS |
146355-20-6 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-ethoxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3 |
Clé InChI |
WEGACPDBLMMJQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2N1C)C=O |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2N1C)C=O |
Synonymes |
1H-Indole-3-carboxaldehyde,2-ethoxy-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






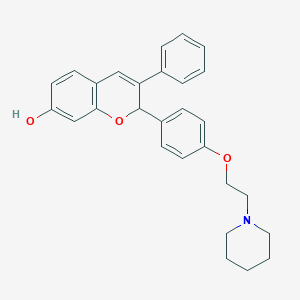
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

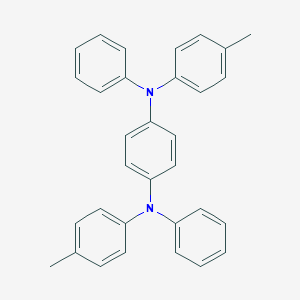

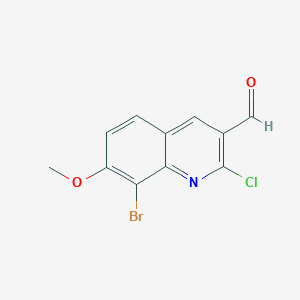

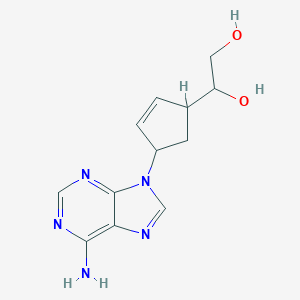
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)